5-(4-fluorophenyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
5-(4-Fluorophenyl)-N~7~-(8-methyl-8-azabicyclo[321]oct-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that features a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N~7~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the Azabicyclo Octane Moiety: This is usually done through amide bond formation, using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azabicyclo octane moiety.
Reduction: Reduction reactions can be used to modify the triazolopyrimidine core.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases like sodium hydride or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound may interact with various enzymes and receptors, making it a candidate for drug discovery and development. Its potential to modulate biological pathways can be harnessed for therapeutic purposes.
Medicine
In medicine, the compound’s structural features may confer specific pharmacological activities, such as binding to neurotransmitter receptors or inhibiting enzymes. This makes it a potential candidate for the treatment of neurological disorders or other diseases.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N~7~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. These may include neurotransmitter receptors, enzymes, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-N~7~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- 5-(4-Bromophenyl)-N~7~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
Uniqueness
The presence of the fluorophenyl group in 5-(4-fluorophenyl)-N~7~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from its chlorinated or brominated analogs.
Properties
Molecular Formula |
C20H21FN6O |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H21FN6O/c1-26-15-6-7-16(26)9-14(8-15)24-19(28)18-10-17(12-2-4-13(21)5-3-12)25-20-22-11-23-27(18)20/h2-5,10-11,14-16H,6-9H2,1H3,(H,24,28) |
InChI Key |
ZGOWCGLNPGMWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=CC(=NC4=NC=NN34)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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